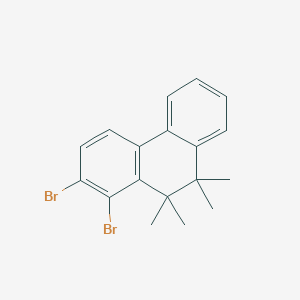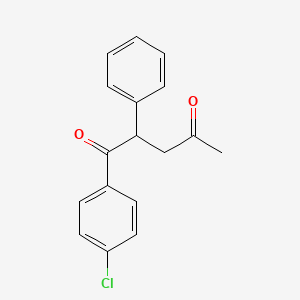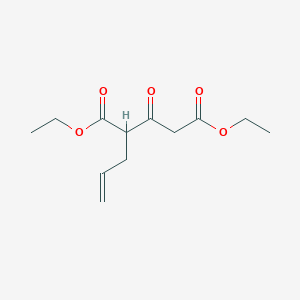
4-Methyl-3-nitro-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-nitro-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is a heterocyclic compound that features a thiophene ring substituted with methyl and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-nitro-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione typically involves the nitration of 4-methyl-2,3-dihydrothiophene-1,1-dione. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the desired position on the thiophene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The scalability of the process is crucial for industrial applications, ensuring consistent production of high-quality material.
化学反応の分析
Types of Reactions
4-Methyl-3-nitro-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-methyl-3-amino-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione.
科学的研究の応用
4-Methyl-3-nitro-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 4-Methyl-3-nitro-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing cellular pathways and biochemical processes. The thiophene ring’s electronic properties also play a role in its activity.
類似化合物との比較
Similar Compounds
4-Methyl-3-nitrothiophene: Lacks the dihydro and dione functionalities.
3-Nitrothiophene: Similar structure but without the methyl group.
2,3-Dihydrothiophene-1,1-dione: Lacks the nitro and methyl groups.
Uniqueness
4-Methyl-3-nitro-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is unique due to the combination of its nitro, methyl, and dione functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
特性
CAS番号 |
35726-00-2 |
|---|---|
分子式 |
C5H7NO4S |
分子量 |
177.18 g/mol |
IUPAC名 |
4-methyl-3-nitro-2,3-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C5H7NO4S/c1-4-2-11(9,10)3-5(4)6(7)8/h2,5H,3H2,1H3 |
InChIキー |
AVWKPBXBHLKRTF-UHFFFAOYSA-N |
正規SMILES |
CC1=CS(=O)(=O)CC1[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




phosphanium chloride](/img/structure/B14673773.png)
![[(Phenylethynyl)sulfanyl]benzene](/img/structure/B14673778.png)




![1-[Di(prop-2-en-1-yl)phosphoryl]piperidine](/img/structure/B14673793.png)



![Butyl 4-[[4-[(4-butoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate](/img/structure/B14673824.png)

